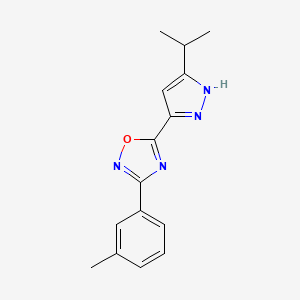

![molecular formula C19H22N2O4S B2587751 N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 930964-48-0](/img/structure/B2587751.png)

N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, also known as MEPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MEPA is a derivative of sulfonylurea, a class of drugs that are commonly used to treat type 2 diabetes mellitus. However, MEPA's unique chemical structure and properties have led to its exploration in other areas of research.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study focuses on the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, which share structural similarities with the chemical . The research aims to understand the metabolic activation pathway of these herbicides that leads to carcinogenic outcomes in rats. The study reveals that both human and rat liver microsomes can metabolize these compounds, involving complex pathways that produce bioactive intermediates. Such insights could be crucial for evaluating the environmental and health impacts of similar compounds (Coleman et al., 2000).

Antinociceptive Pharmacology of a Nonpeptidic Bradykinin B1 Receptor Antagonist

Research on N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542) explores its high affinity for B1 receptors. This study is significant for understanding the antinociceptive actions of this compound in various pain models, offering insights into the potential therapeutic applications of similar sulfonylamino acetamide derivatives (Porreca et al., 2006).

Synthesis of Novel Vitamin E Containing Sulfa Drug Derivatives

This research introduces the synthesis of new derivatives combining sulfa drugs with vitamin E, evaluating their antibacterial activities. Such studies are crucial for developing new antimicrobial agents and understanding the structure-activity relationship of these compounds. The findings might offer a foundation for the application of similar acetamide derivatives in creating antibacterial agents (Abdel‐Hafez et al., 2018).

Soil Reception and Activity of Herbicides

Investigating the soil interaction and activity of herbicides like acetochlor and metolachlor provides insights into environmental behavior and efficacy of similar chemical structures. Understanding the adsorption, mobility, and degradation pathways of such compounds can inform safer and more effective use in agricultural settings (Banks & Robinson, 1986).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-25-18-11-9-17(10-12-18)20-19(22)15-21(2)26(23,24)14-13-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,20,22)/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAATXQXMWOQHS-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)

![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)

![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)

![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)

![N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B2587689.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)